Caspofungin vs. Amphotericin B Deoxycholate in Invasive Candidiasis: Comparable Efficacy with 11-Fold Lower Drug-Related Discontinuation
In a randomized, double-blind, multicenter trial (N=239 adults), caspofungin demonstrated comparable efficacy to amphotericin B deoxycholate in invasive candidiasis, with successful outcomes in 73.4% versus 61.7% of patients (adjusted difference 12.7 percentage points; 95.6% CI: −0.7 to 26.0) [1]. Crucially, drug-related adverse events were significantly less frequent with caspofungin, resulting in a discontinuation risk ratio of 0.11 (95% CI: 0.04–0.36) relative to amphotericin B [2]. This represents an approximately 89% reduction in the risk of treatment discontinuation due to adverse events.
| Evidence Dimension | Favorable response rate and drug-related discontinuation |
|---|---|
| Target Compound Data | Favorable response: 73.4% (MITT); Discontinuation RR: 0.11 vs. amphotericin B |
| Comparator Or Baseline | Amphotericin B deoxycholate: favorable response 61.7% (MITT) |
| Quantified Difference | Response difference: +12.7 percentage points (95% CI: −0.7 to 26.0); Discontinuation RR: 0.11 (95% CI: 0.04–0.36) |
| Conditions | Randomized double-blind trial; 239 adults with invasive candidiasis across 56 sites in 20 countries; modified intention-to-treat analysis |
Why This Matters
For procurement in settings requiring invasive candidiasis treatment, caspofungin offers efficacy at least equivalent to amphotericin B while drastically reducing treatment-limiting toxicity, improving clinical workflow and patient outcomes.
- [1] Mora-Duarte J, Betts R, Rotstein C, et al. Comparison of caspofungin and amphotericin B for invasive candidiasis. N Engl J Med. 2002;347(25):2020-2029. doi:10.1056/NEJMoa021585 View Source
- [2] Treatment of invasive candidal infections: Systematic review and meta-analysis. Risk ratio for discontinuation due to adverse events: caspofungin vs. amphotericin B: RR 0.11 (95% CI 0.04-0.36). View Source
